molecular formula C3H4IN3 B113046 3-Amino-4-iodo-1H-pyrazole CAS No. 81542-51-0

3-Amino-4-iodo-1H-pyrazole

Cat. No.: B113046
CAS No.: 81542-51-0
M. Wt: 208.99 g/mol
InChI Key: CPVCVVMJPIOKMN-UHFFFAOYSA-N
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Description

3-Amino-4-iodo-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one iodine atom. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-iodo-1H-pyrazole is the respiratory system

Mode of Action

It is known that pyrazole derivatives can act as kinase inhibitors , suggesting that this compound might interact with its targets to inhibit their activity

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis.

Result of Action

Some pyrazole derivatives have shown significant inhibitory activity in vitro , suggesting that this compound might also exert notable effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-iodo-1H-pyrazole typically involves the iodination of 3-amino-1H-pyrazole. One common method includes the reaction of 3-amino-1H-pyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Nitro-pyrazoles or other oxidized derivatives.

    Reduction Products: Deiodinated or deaminated pyrazoles.

Scientific Research Applications

Chemistry: 3-Amino-4-iodo-1H-pyrazole serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: This compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is investigated for its role as a kinase inhibitor and other therapeutic targets .

Industry: In the agricultural sector, this compound is explored for its herbicidal and pesticidal properties. It is also used in the development of new materials with specific electronic or optical properties .

Comparison with Similar Compounds

    3-Amino-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and biological activity.

    4-Iodo-1H-pyrazole: Lacks the amino group, affecting its chemical properties and applications.

    3,5-Diamino-1H-pyrazole:

Uniqueness: 3-Amino-4-iodo-1H-pyrazole is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and biological properties. This combination allows for versatile applications in synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

4-iodo-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCVVMJPIOKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510997
Record name 4-Iodo-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-51-0
Record name 4-Iodo-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-IODO-1H-PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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